molecular formula C14H10F2N6S B10943371 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943371
M. Wt: 332.33 g/mol
InChI Key: OUCYZNDVHVONMS-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines several rings, including pyrazole, thieno, and triazolo-pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of hydrazine derivatives and various aldehydes or ketones to form the pyrazole ring, followed by further cyclization to form the triazolo-pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for CDK2. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C14H10F2N6S

Molecular Weight

332.33 g/mol

IUPAC Name

4-[1-(difluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C14H10F2N6S/c15-14(16)21-5-4-8(19-21)11-18-12-10-7-2-1-3-9(7)23-13(10)17-6-22(12)20-11/h4-6,14H,1-3H2

InChI Key

OUCYZNDVHVONMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C(F)F

Origin of Product

United States

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